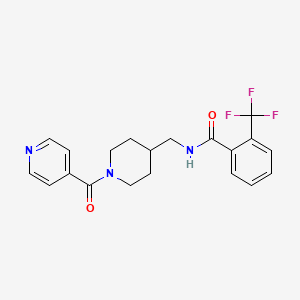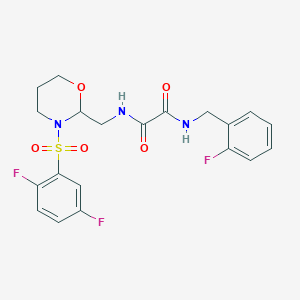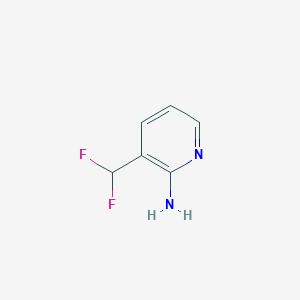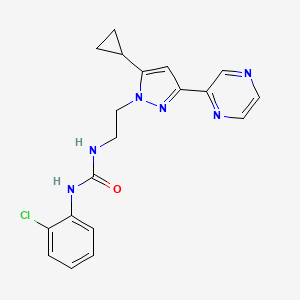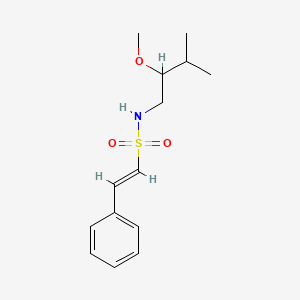
(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Cognitive Enhancement and Neuroprotection
One significant area of application for sulfonamide derivatives is in cognitive enhancement and neuroprotection. For instance, SB-399885 is a potent, selective 5-HT6 receptor antagonist showing cognitive-enhancing properties in aged rat models. This compound demonstrates the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. The cognitive-enhancing effects are likely mediated through enhancements of cholinergic function, indicating the potential for sulfonamide derivatives in neuroprotective strategies (Hirst et al., 2006).
Anticancer Applications
Sulfonamide analogs have shown promise as microtubule-targeted anticancer agents. A series of (E)-N-aryl-2-arylethenesulfonamides exhibited potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant cell lines. These compounds have demonstrated significant in vivo potential as anticancer agents, disrupting microtubule formation and arresting cells in the mitotic phase, indicating a strong basis for further development in cancer therapy (Reddy et al., 2013).
Photodynamic Therapy
In the field of photodynamic therapy, particularly for cancer treatment, sulfonamide derivatives have been synthesized and characterized for their photosensitizing properties. The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Molecular Structure and Gene Expression
Sulfonamide compounds have also been evaluated for their cell cycle inhibitory properties in antitumor screens. Studies on compounds like E7010 and E7070 have advanced to clinical trials, showcasing the potential of sulfonamide-focused libraries in discovering novel antiproliferative agents affecting cell cycle progression and offering insights into drug-sensitive cellular pathways (Owa et al., 2002).
Fluorescent Probes for Zinc(II)
The synthesis of sulfonamide analogs has led to the development of specific cellular fluorophores for zinc(II), such as zinquin ester derivatives. These compounds form fluorescent complexes with zinc(II), showing potential applications in biological imaging and the study of zinc in biological systems (Kimber et al., 2000).
Propiedades
IUPAC Name |
(E)-N-(2-methoxy-3-methylbutyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12(2)14(18-3)11-15-19(16,17)10-9-13-7-5-4-6-8-13/h4-10,12,14-15H,11H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRUQIYIEDDGJR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2667824.png)
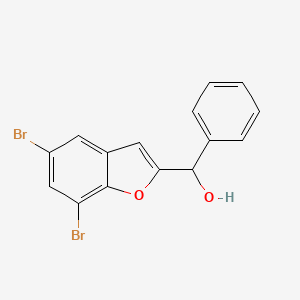
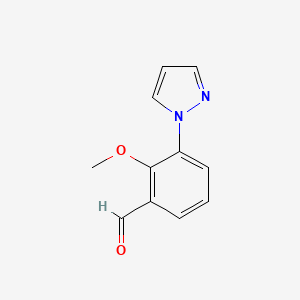
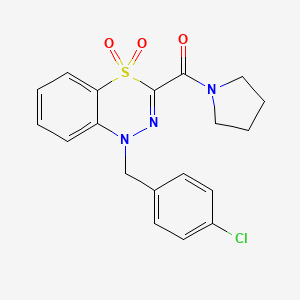
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2667831.png)
![1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2667833.png)
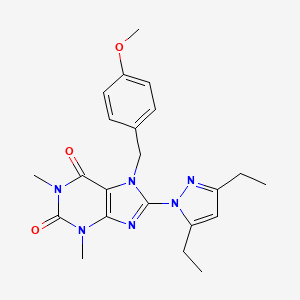
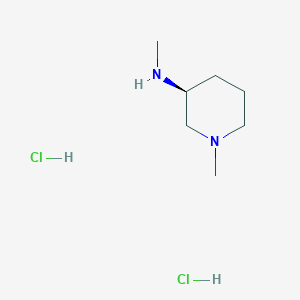
![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2667838.png)
